1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)-

Stereoelectronic effects p–π conjugation NMR spectroscopy

Researchers developing NDM-1 metallo-β-lactamase inhibitors need stereochemically defined N-alkenyl-pyrrole building blocks. Generic N-vinyl or N-allyl analogs cannot replicate the non-planar geometry of the (E)-propenyl substituent, which adopts a turned or orthogonal orientation relative to the pyrrole ring plane-disrupting p-π conjugation and creating a distinct steric and electronic environment at target binding sites. (E)-1-(1-Propenyl)-1H-pyrrole-2-carboxylic acid (CAS 34600-54-9), supplied at ≥98% purity, provides: a stereochemically pure (E)-propenyl vector for systematic N-1 SAR probing in metallo-β-lactamase inhibitor programs; enhanced photostability versus parent pyrrole-2-carboxylic acid through altered electronic absorption for agrochemical antifungal development; and a stereoelectronically distinct alkene handle for cycloaddition and cross-coupling synthetic elaboration. Global shipping available for R&D procurement.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 34600-54-9
Cat. No. B12886481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)-
CAS34600-54-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC=CN1C=CC=C1C(=O)O
InChIInChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-6H,1H3,(H,10,11)/b5-2+
InChIKeyUBLSHXGKPTZMNE-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Context


(E)-1-(1-Propenyl)-1H-pyrrole-2-carboxylic acid (CAS 34600-54-9) is an N-alkenyl-substituted pyrrole-2-carboxylic acid derivative with molecular formula C8H9NO2 and molecular weight 151.16 g/mol . The compound features a pyrrole heterocycle bearing a carboxylic acid at the 2-position and an (E)-configured 1-propenyl group on the ring nitrogen. This N-alkenyl substitution pattern distinguishes it from the parent pyrrole-2-carboxylic acid (PCA, CAS 634-97-9) and from the isomeric N-allyl analog (CAS 474010-06-5), imparting unique steric and electronic properties that are characterized at the atomic level by NMR spectroscopy [1]. The compound is commercially available at 98% purity from specialty chemical suppliers and serves as a stereochemically defined building block for medicinal chemistry and agrochemical derivatization programs .

Stereoelectronic Profile

(E)-Propenyl N-substitution enables non-planar conformation distinct from vinyl or (Z)-propenyl analogs

Supports stereochemical control studies

Building Block Fit

Stereochemically defined pyrrole-2-carboxylic acid for medicinal chemistry and agrochemical derivatization

Class-level PCA scaffold with antibacterial pharmacophore

Procurement Context

Commercially available at 98% purity from specialty suppliers

E-isomer identity critical for downstream SAR interpretation

Non-Interchangeability with Generic Analogs


The (E)-1-(1-propenyl) substitution on the pyrrole nitrogen imposes a stereoelectronically distinct conformation that directly affects p–π conjugation between the nitrogen lone pair and the exocyclic double bond [1]. Unlike the planar 1-vinylpyrrole system, the (E)-1-(propenyl)pyrrole adopts a non-planar geometry in which the propenyl group is turned relative to the heteroring plane, weakening p–π conjugation compared to the vinyl analog and differing substantially from the (Z)-isomer which remains planar [1]. When a 2-carboxylic acid substituent is present, this conformational effect is amplified—the propenyl group can approach orthogonality with respect to the pyrrole ring plane, effectively eliminating p–π conjugation [1]. This stereoelectronic modulation cannot be replicated by the N-allyl analog (CAS 474010-06-5), which lacks the α-methyl group, or by N-methyl-pyrrole-2-carboxylic acid, which lacks the extended conjugated system altogether. Consequently, any downstream application—whether in target binding, spectroscopic detection, or further synthetic elaboration—will be sensitive to the specific (E)-propenyl stereochemistry, making generic N-alkenyl substitution an unreliable procurement strategy [2].

Target

(E)-1-Propenyl-PCA

Substitute

N-Allyl-PCA (CAS 474010-06-5)

N-Allyl analog lacks the α-methyl group and internal (E)-alkene geometry; p–π conjugation and conformational profile may not transfer directly to downstream reactions or target binding.

Target

(E)-1-Propenyl-PCA

Substitute

N-Vinyl-PCA

N-Vinyl system is planar with effective p–π conjugation; (E)-propenyl adopts a turned or orthogonal geometry that may shift spectroscopic properties and cycloaddition stereochemical outcomes.

Target

(E)-1-Propenyl-PCA

Substitute

N-Methyl-PCA or parent PCA

Parent PCA and N-methyl analog lack the extended conjugated system and conformational restriction; stereoelectronic modulation cannot be replicated for NDM-1 inhibitor or QS inhibitor SAR exploration.

Differentiation Evidence vs. Closest Analogs


Stereoelectronic Conformation and p–π Conjugation

The (E)-1-(prop-1-en-1-yl)pyrrole system adopts a non-planar conformation in which the propenyl group is turned relative to the heteroring plane, in contrast to the fully planar 1-vinylpyrrole [1]. The α-methyl group in the propenyl fragment introduces a steric effect that increases the dihedral angle between the heteroring and exocyclic double bond planes compared to isostructural 1-vinylpyrroles [1]. As a direct consequence, p–π conjugation with the propenyl group is weaker than with the vinyl group [1]. When a substituent is present at the 2-position of the pyrrole ring (as is the case with the 2-carboxylic acid group in the target compound), the propenyl group on nitrogen becomes orthogonal with respect to the pyrrole ring plane, so that no p–π conjugation is possible [1]. The steric structures of (E)-1-(prop-1-en-1-yl)pyrrole and (Z)-1-(prop-1-en-1-yl)pyrrole are also fundamentally different: the (E)-isomer is turned relative to the heteroring plane, whereas the (Z)-isomer remains planar [1].

Stereoelectronic Conformation
Head-to-head

(E)-Propenyl turned relative to heteroring; with 2-COOH, orthogonal geometry eliminates p–π conjugation. Vinyl and (Z)-propenyl remain planar.

Supports stereochemical-control study fit

NMR-based conformational analysis; non-planarity confirmed via chemical shift and coupling constants

Stereoelectronic effects p–π conjugation NMR spectroscopy Conformational analysis

Antibacterial Activity of the PCA Scaffold

The pyrrole-2-carboxylic acid (PCA) scaffold, which constitutes the core of the target compound, exhibits well-characterized antibacterial activity with quantifiable MIC values against multiple pathogens. In a direct comparative study, PCA and 4-chloro-1H-pyrrole-2-carboxylic acid both achieved MIC values of 25 µg/mL against Vibrio parahaemolyticus, while against Vibrio cholerae, PCA showed an MIC of 50 µg/mL compared to 100 µg/mL for the 4-chloro derivative [1]. Against the plant pathogen Phytophthora capsici, PCA demonstrated a low MIC of 4 µg/mL, with near-complete mycelial growth inhibition at 64 µg/mL [2]. In food safety applications, PCA at 0.75 mg/mL reduced Listeria monocytogenes biofilm extracellular DNA, protein, and polysaccharide excretion by 48.58%, 61.60%, and 75.63%, respectively [3]. These quantitative benchmarks establish the PCA core as a validated antibacterial pharmacophore; the (E)-1-(1-propenyl) substitution on the target compound offers a route to modulate potency, selectivity, and physicochemical properties relative to the unsubstituted PCA baseline.

PCA Scaffold MIC
Class-level

PCA MIC: 4 µg/mL (P. capsici), 25 µg/mL (V. parahaemolyticus), 50 µg/mL (V. cholerae). N-substitution MIC not yet reported.

Supports antimicrobial screening context

Quantitative N-(E)-propenyl impact on MIC remains to be determined

Antibacterial Minimum inhibitory concentration Marine pathogens Foodborne pathogens

Quorum Sensing Inhibition in Pseudomonas aeruginosa

1H-Pyrrole-2-carboxylic acid (PCA), isolated as a major metabolite of Streptomyces coelicoflavus isolate S17, demonstrated quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa PAO1 without affecting bacterial viability [1]. PCA suppressed the expression of multiple QS-regulated genes including lasI, lasR, lasA, lasB, rhlI, rhlR, pqsA, and pqsR, and inhibited the production of key virulence factors: elastase, protease, and pyocyanin [1]. This anti-virulence mechanism is fundamentally distinct from conventional bactericidal antibiotics and does not impose the same selective pressure for resistance development. The (E)-1-(1-propenyl)-substituted derivative of PCA introduces a stereoelectronically defined N-alkenyl group that could modulate binding to QS regulatory proteins (e.g., LasR, RhlR) through altered hydrogen-bonding capacity and steric occupancy of the N-substituent binding pocket, a strategy that has been validated in related N-substituted pyrrole-2-carboxylic acid QS inhibitor design programs.

QS Inhibition in P. aeruginosa
Class-level

PCA suppressed lasI/R, rhlI/R, pqsA/R gene expression and elastase, protease, pyocyanin production without affecting viability.

Supports anti-virulence research context

N-substitution SAR for QSI potency not yet quantified; (E)-propenyl may modulate LasR/RhlR binding

Quorum sensing inhibition Anti-virulence Pseudomonas aeruginosa Gene expression

NDM-1 Metallo-β-Lactamase Inhibition

A recent rational design study established 3,5-diaryl-1H-pyrrole-2-carboxylic acids as potent inhibitors of New Delhi metallo-β-lactamase (NDM-1), with optimized derivatives achieving low-nanomolar IC50 values and restoring the activity of cefepime and meropenem against NDM-positive Escherichia coli and Klebsiella pneumoniae strains [1]. Structure–activity relationship studies revealed that substituent effects at positions 3 and 5 of the pyrrole core critically modulate inhibitory potency, while the 2-carboxylic acid group coordinates Zn²⁺ ions in the enzyme active site [1]. The N-1 position of the pyrrole scaffold represents an additional, underexplored vector for potency optimization. The (E)-1-(1-propenyl) substituent of the target compound provides a stereochemically defined, conformationally restricted N-substituent that can be leveraged for SAR exploration at this position, with the (E)-configuration offering a distinct spatial orientation of the propenyl moiety relative to the pyrrole plane that cannot be achieved with the (Z)-isomer or the N-allyl analog.

NDM-1 β-Lactamase Inhibition
Class-level

3,5-Diaryl-PCA derivatives achieve low-nanomolar IC50 against NDM-1. N-1 substitution SAR remains underexplored.

Supports NDM-1 inhibitor SAR study fit

(E)-1-Propenyl provides structurally defined handle for N-1 position optimization

Antibiotic resistance Metallo-β-lactamase inhibitor NDM-1 Structure–activity relationship

Chitosan-PCA Antifungal Activity

Pyrrole-2-carboxylic acid (PCA) loaded into chitosan (CS) biocomposites via nanoprecipitation produced nanoparticles with an average size of 502 ± 72 nm and a zeta potential of +54.7 ± 15 mV, confirming stable nanoparticle formation [1]. The CS-PCA biocomposites reduced Aspergillus niger spore viability by up to 58% and induced significant morphological alterations including increased spore diameter, swelling, distortion, and enhanced hyphal branching [1]. Fluorescence analysis revealed oxidative stress and membrane/cell wall damage, particularly at early growth stages [1]. This demonstrates that the PCA scaffold can be successfully formulated into nanoparticulate delivery systems for agricultural antifungal applications. The (E)-1-(1-propenyl) substitution on the pyrrole nitrogen of the target compound may alter PCA's inherent light sensitivity (a known limitation of unsubstituted PCA [1]) by modifying the electronic absorption profile through disrupted p–π conjugation, potentially improving photostability in field applications.

Chitosan-PCA Antifungal
Class-level

CS-PCA biocomposites (502 nm, +54.7 mV) reduced A. niger spore viability by 58%; oxidative stress and membrane damage observed.

Supports formulation-exposure review

(E)-Propenyl may improve photostability vs. light-sensitive unsubstituted PCA

Antifungal Chitosan biocomposite Aspergillus niger Nanoprecipitation

Computed Physicochemical Properties

The target compound (E)-1-(1-propenyl)-1H-pyrrole-2-carboxylic acid has a computed density of 1.102 g/cm³ and a computed boiling point of 189.503 °C at 760 mmHg . These values can be contextualized against structurally related N-substituted pyrrole-2-carboxylic acid analogs. The (E)-1-propenyl derivative shares the same molecular formula (C8H9NO2) and molecular weight (151.16 g/mol) with the N-allyl analog 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid (CAS 474010-06-5) , yet the difference in double-bond position and stereochemistry (internal (E)-alkene vs. terminal alkene) is expected to produce measurably different chromatographic retention times, melting points, and solubility profiles—critical parameters for purification, quality control, and formulation development. The computed flash point of 68.409 °C also provides a safety-relevant specification for handling and storage that distinguishes it from non-alkenyl analogs.

Computed Physicochemical Properties
Data to verify

Density 1.102 g/cm³; boiling point 189.5 °C (760 mmHg); flash point 68.4 °C. Isomeric with N-allyl analog (same MW 151.16).

Supports procurement QC and SDS preparation

Computed values; experimental verification recommended for purification workflow

Physicochemical properties Boiling point Density Predicted properties

Priority Application Scenarios


NDM-1 β-Lactamase Inhibitor SAR Building Block

For medicinal chemistry teams pursuing structure–activity relationship optimization of NDM-1 metallo-β-lactamase inhibitors, (E)-1-(1-propenyl)-1H-pyrrole-2-carboxylic acid provides a unique N-substitution vector. The 3,5-diaryl-1H-pyrrole-2-carboxylic acid scaffold has been validated to achieve low-nanomolar IC50 values against NDM-1 [1], yet the N-1 position remains underexplored in published SAR campaigns. The (E)-configured propenyl group offers a stereochemically defined, conformationally restricted substituent with the propenyl group turned out of the pyrrole plane [2], creating a distinct spatial and electronic environment at the enzyme active-site interface that differs fundamentally from both the planar N-vinyl and N-(Z)-propenyl variants. Procurement of this specific stereoisomer enables systematic probing of N-1 substituent effects on Zn²⁺ coordination geometry, active-site hydrogen bonding, and ultimately β-lactamase inhibitory potency.

Photostable Antifungal Formulations

Unsubstituted pyrrole-2-carboxylic acid (PCA) exhibits potent antifungal activity (MIC 4 µg/mL against Phytophthora capsici [1]; 58% Aspergillus niger spore viability reduction in chitosan biocomposites [2]), but its documented light sensitivity limits field application durability [2]. The (E)-1-(1-propenyl) substitution disrupts p–π conjugation between the nitrogen lone pair and the exocyclic double bond, with the propenyl group adopting a turned or orthogonal geometry relative to the pyrrole plane [3]. This alteration of the electronic absorption profile is a rational approach to enhancing photostability while retaining the carboxylic acid functionality required for metal coordination, formulation into nanoparticulate delivery systems, and target enzyme binding. Agricultural formulation scientists can evaluate whether the (E)-1-propenyl derivative maintains or exceeds PCA's antifungal MIC benchmarks (4–64 µg/mL range) while demonstrating improved UV stability in simulated field conditions.

Anti-Virulence QS Inhibitor for Pseudomonas aeruginosa

The PCA scaffold has demonstrated quorum sensing inhibitory activity against P. aeruginosa PAO1, suppressing the expression of eight QS-regulated genes (lasI, lasR, lasA, lasB, rhlI, rhlR, pqsA, pqsR) and attenuating elastase, protease, and pyocyanin production without affecting bacterial viability [1]. This non-bactericidal mechanism is attractive for anti-virulence therapeutic development because it potentially reduces selective pressure for resistance. The (E)-1-(1-propenyl) derivative introduces an N-substituent that may modulate binding to LasR/RhlR transcriptional regulator proteins through altered hydrophobicity and steric occupancy of the acyl-homoserine lactone binding pocket. For research groups pursuing QS inhibitor lead optimization, this compound provides a chemically tractable, stereochemically pure starting point for derivatization and in vivo efficacy testing in P. aeruginosa infection models.

Stereodefined N-Alkenyl Pyrrole for Cycloaddition and Cross-Coupling

The (E)-1-(1-propenyl) group on the pyrrole nitrogen provides a stereochemically defined, electron-rich alkene handle for synthetic elaboration via cycloaddition, hydroamination, or transition-metal-catalyzed cross-coupling reactions. The non-planar conformation of the (E)-propenyl group—turned relative to the heteroring plane [1]—may influence the stereochemical outcome of [2+2] and [4+2] cycloadditions in a manner distinct from the planar N-vinyl or N-(Z)-propenyl analogs. Additionally, the orthogonal orientation adopted when a 2-substituent is present (as with the carboxylic acid group) [1] creates a unique geometric environment for metal coordination during catalysis. For synthetic chemistry groups developing new heterocyclic scaffolds or natural product analogs, the (E)-stereochemistry and non-planar geometry provide a structurally defined variable that cannot be replicated by the more common N-vinyl or N-allyl pyrrole building blocks.

Application
Selection Property
Validation Focus
NDM-1 β-Lactamase Inhibitor SAR
Stereochemically defined N-1 substitution vector
Zn²⁺ coordination and active-site hydrogen bonding in enzyme inhibition assays
Photostable Antifungal Formulation Research
Disrupted p–π conjugation for altered UV absorption
Antifungal MIC retention and UV stability under simulated field conditions
Anti-Virulence QS Inhibitor Lead Optimization
N-substituent hydrophobicity and steric occupancy
LasR/RhlR binding modulation and virulence factor suppression endpoints
Stereodefined Cycloaddition and Cross-Coupling
Non-planar (E)-alkene geometry for stereochemical control
Stereochemical outcome in [2+2] / [4+2] cycloadditions and metal-catalyzed coupling
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